molecular formula C14H10BrN3O3 B2739339 5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide CAS No. 2034423-45-3

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Cat. No. B2739339
CAS RN: 2034423-45-3
M. Wt: 348.156
InChI Key: KCLGCDHMIZUGQX-UHFFFAOYSA-N
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Description

“5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide” is a complex organic compound. It has a molecular formula of C14H10BrN3O3 and a molecular weight of 348.156. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of “5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide” can be analyzed using various techniques such as NMR and mass spectrometry . In DFT calculations of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .


Chemical Reactions Analysis

The chemical reactions involving “5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide” can be complex and varied. For instance, the Suzuki cross-coupling reaction mentioned earlier is a key step in the synthesis of related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide” can be inferred from its molecular structure. It is a complex organic compound with a molecular weight of 348.156. The presence of a furan ring, a pyrazinyl group, and a carboxamide group suggests that it may have unique reactivity and stability characteristics.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered attention due to their potential as antibacterial agents. Microbial resistance remains a global concern, necessitating the development of novel antimicrobial compounds. Researchers have explored furan-based molecules for their antibacterial properties. Notably, furan derivatives have shown efficacy against both gram-positive and gram-negative bacteria . Further investigations into the specific antibacterial mechanisms and potential clinical applications are ongoing.

Nitrofurantoin Analogues

In recent studies, researchers synthesized nitrofurantoin analogues containing furan and pyrazole scaffolds. These compounds were evaluated for their antibacterial activity. Interestingly, some analogues exhibited promising results against certain bacterial strains, while others remained inactive . Understanding the structure-activity relationships of these derivatives is crucial for optimizing their therapeutic potential.

Quantum Chemical Parameters

Geometric optimization and quantum chemical parameter calculations (using density functional theory) have been employed to study the synthesized molecules related to this compound. These investigations provide insights into their electronic properties, stability, and reactivity . Such computational analyses contribute to our understanding of their behavior in various environments.

Other Therapeutic Advantages

Beyond antibacterial activity, furan compounds offer a diverse range of therapeutic benefits. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and antiviral properties. Additionally, furans have been explored for their potential in treating conditions such as inflammation, pain, anxiety, and cancer . Their multifaceted pharmacological effects make them intriguing subjects for further research.

Future Directions

The future directions for research on “5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide” could involve further exploration of its synthesis, reactivity, and potential applications. Given the interest in furan derivatives in medicinal chemistry , there may be potential for this compound in the development of new therapeutic agents.

properties

IUPAC Name

5-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3/c15-12-2-1-11(21-12)14(19)18-7-10-13(17-5-4-16-10)9-3-6-20-8-9/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLGCDHMIZUGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

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